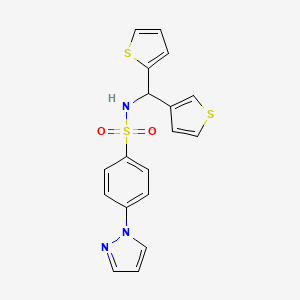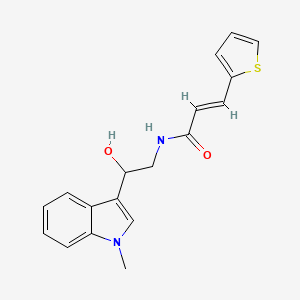
4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide, commonly known as PTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTB belongs to the class of sulfonamide-based compounds and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of PTB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PTB has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells and is involved in tumor growth and survival. PTB has also been found to inhibit the activity of 5-lipoxygenase, an enzyme that is involved in the production of pro-inflammatory leukotrienes. Furthermore, PTB has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
PTB has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, PTB has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, PTB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. PTB has also been found to decrease blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PTB is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. PTB has also been shown to exhibit low toxicity in animal models, which is a desirable property for any potential drug candidate. However, PTB is relatively unstable and can decompose under certain conditions, which can limit its use in some lab experiments.
Zukünftige Richtungen
There are several potential future directions for PTB research. One area of interest is the development of PTB analogs with improved stability and potency. Another area of research is the investigation of the mechanism of action of PTB and its potential targets. Furthermore, PTB could be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and diabetes.
Synthesemethoden
The synthesis of PTB involves a multi-step reaction sequence that starts with the condensation of 2-thiophenecarboxaldehyde and 3-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding pyrazole intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of anhydrous potassium carbonate to yield PTB. The synthesis of PTB has been optimized to provide high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
PTB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, PTB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PTB has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, PTB has been shown to have hypoglycemic effects in animal models of diabetes.
Eigenschaften
IUPAC Name |
4-pyrazol-1-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S3/c22-26(23,16-6-4-15(5-7-16)21-10-2-9-19-21)20-18(14-8-12-24-13-14)17-3-1-11-25-17/h1-13,18,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIKMUQUEWCUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2851180.png)


![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2851183.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2851185.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2851190.png)
![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2851191.png)
![N-(sec-butyl)-1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851192.png)



![Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2851197.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2851200.png)